molecular formula C11H14FNO3 B13690200 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

Cat. No.: B13690200
M. Wt: 227.23 g/mol
InChI Key: HZQABTSSVDXBLT-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is a substituted ethanone featuring a 3-fluoro-4-pyridyl group at the 1-position and diethoxy moieties at the 2-position. This structure combines the electron-withdrawing properties of the fluorine atom and the aromatic pyridine ring with the steric and electronic effects of the ethoxy groups. Such compounds are typically synthesized via acid-catalyzed reactions of methyl ketones with alcohols, as demonstrated in analogous syntheses of related diethoxy ethanones (e.g., 2,2-Diethoxy-1-(furan-2-yl)ethanone, 89% yield) . The fluoropyridyl substituent may enhance polarity and bioactivity, making this compound relevant in medicinal and agrochemical research.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3

InChI Key

HZQABTSSVDXBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=C(C=NC=C1)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-fluoro-4-pyridyl group likely increases polarity and metabolic stability compared to furan or phenyl analogs . Halogenated aryl groups (e.g., 2,4-dichlorophenyl in Pyriphenox) are associated with pesticidal activity, suggesting the fluoropyridyl group may offer unique bioactivity .
  • Synthesis: PTSA-catalyzed alcohol exchange is a common method for diethoxy ethanones, yielding 69–89% depending on the substrate . Higher yields (93%) are achievable via deketalization routes for triazole derivatives .

Physicochemical Properties

Data from spectral analyses of analogs provide insights into the target compound’s properties:

  • IR Spectroscopy: Diethoxy ethanones exhibit strong C=O stretches near 1686 cm⁻¹ and C-O stretches at ~1119 cm⁻¹ .
  • NMR Spectroscopy : Ethoxy protons resonate as triplets at δ 1.25 ppm (J = 7.2 Hz), while aromatic protons in pyridyl or furyl groups appear between δ 7.43–8.17 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M + Na]⁺ at m/z 231.2 for 2,2-Diethoxy-1-(p-tolyl)ethanone) confirm molecular weights .

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